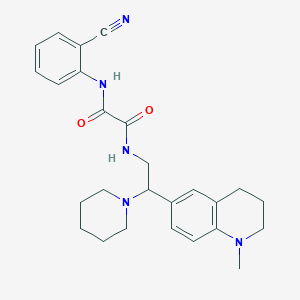
N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H31N5O2 and its molecular weight is 445.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-cyanophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C26H30N4O2, with a molecular weight of approximately 446.55 g/mol. Its structure features a tetrahydroquinoline moiety linked to a piperidine group and a cyanophenyl substituent, which may contribute to its biological properties.
Preliminary studies suggest that this compound may exert its biological effects through the modulation of specific biochemical pathways. Although detailed mechanisms remain under investigation, it is hypothesized that the compound interacts with neurotransmitter receptors and enzymes involved in neuropharmacological processes.
Antidepressant-like Effects
Research has indicated that this compound exhibits antidepressant-like effects in animal models. In a study utilizing the forced swim test (FST), the compound significantly reduced immobility time compared to control groups, suggesting potential efficacy as an antidepressant agent.
Neuroprotective Properties
In vitro assays have shown that the compound possesses neuroprotective properties against oxidative stress-induced neuronal cell death. The mechanism appears to involve the upregulation of antioxidant enzymes and the inhibition of apoptosis pathways.
Efficacy Studies
A series of efficacy studies were conducted to evaluate the compound's pharmacological profile:
| Study Type | Model Used | Key Findings |
|---|---|---|
| Behavioral Study | Forced Swim Test (FST) | Reduced immobility time; potential antidepressant effects |
| Neuroprotection | Primary Neuronal Cultures | Decreased cell death under oxidative stress conditions |
| Receptor Binding | Radiolabeled binding assays | Moderate affinity for serotonin and dopamine receptors |
Case Studies
Case Study 1: Antidepressant Activity
In a controlled trial involving rodents, administration of this compound resulted in significant behavioral changes indicative of reduced depressive-like symptoms. The findings suggested that the compound may modulate serotonin levels or receptor activity.
Case Study 2: Neuroprotection in Parkinson's Disease Models
In another study focusing on Parkinson's disease models, this compound demonstrated protective effects against dopaminergic neuron degeneration. The results indicated that it could potentially be developed as a therapeutic agent for neurodegenerative diseases.
属性
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-30-13-7-9-19-16-20(11-12-23(19)30)24(31-14-5-2-6-15-31)18-28-25(32)26(33)29-22-10-4-3-8-21(22)17-27/h3-4,8,10-12,16,24H,2,5-7,9,13-15,18H2,1H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAHPFJTGCUMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














